1-Thia-6-azaspiro[3.4]octane 1,1-dioxide 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1952254-00-0
VCID: VC5035009
InChI: InChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2/t6-/m1/s1
SMILES: C1CNCC12CCS2(=O)=O
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22

1-Thia-6-azaspiro[3.4]octane 1,1-dioxide

CAS No.: 1952254-00-0

Cat. No.: VC5035009

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22

* For research use only. Not for human or veterinary use.

1-Thia-6-azaspiro[3.4]octane 1,1-dioxide - 1952254-00-0

Specification

CAS No. 1952254-00-0
Molecular Formula C6H11NO2S
Molecular Weight 161.22
IUPAC Name (4R)-1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide
Standard InChI InChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2/t6-/m1/s1
Standard InChI Key LXLKNWQYNFWNJB-ZCFIWIBFSA-N
SMILES C1CNCC12CCS2(=O)=O

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Architecture

The parent compound, 1-thia-6-azaspiro[3.4]octane, consists of two fused rings sharing a single sp³-hybridized carbon atom (the spiro center). One ring is a five-membered 1-thiane (sulfur-containing) ring, while the other is a four-membered azetidine (nitrogen-containing) ring . The "3.4" notation indicates the ring sizes adjacent to the spiro atom. Oxidation of the sulfur atom to a sulfone group (-SO₂-) yields the 1,1-dioxide derivative, significantly altering its electronic and steric properties.

Table 1: Comparative Molecular Properties of Related Spirocyclic Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1-Thia-6-azaspiro[3.4]octane C₆H₁₁NS129.23Thiane, Azetidine
1-Thia-6-azaspiro[3.4]octane HCl C₆H₁₂ClNS165.69Thiane, Azetidine, HCl
5,8-Dioxa-2-thiaspiro[3.4]octane C₅H₈O₂S132.18Dioxolane, Thiane
1-Thia-6-azaspiro[3.4]octane 1,1-dioxideC₆H₁₁NO₂S161.23 (calc.)Sulfone, Azetidine

Theoretical calculations for the 1,1-dioxide derivative suggest a planar sulfone group, introducing strong electron-withdrawing effects that polarize the spiro system . This structural modification likely enhances thermal stability compared to the parent sulfide, as observed in analogous sulfone-containing spiro compounds .

Synthesis and Reactivity

Proposed Synthetic Routes

While no explicit synthesis of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide is documented, plausible pathways can be extrapolated from related systems:

  • Oxidation of the Parent Sulfide: Treatment of 1-thia-6-azaspiro[3.4]octane with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions could yield the sulfone. This mirrors the oxidation of thiane to thiane 1,1-dioxide in simpler systems .

  • Cyclization of Pre-oxidized Intermediates: Constructing the spiro framework from a sulfone-containing precursor, such as a β-sultam derivative, followed by ring-closing metathesis or nucleophilic substitution.

Key Challenges:

  • Ring Strain: The four-membered azetidine ring imposes significant angle strain, which may complicate oxidation kinetics .

  • Regioselectivity: Ensuring exclusive oxidation at the sulfur atom without disrupting the spiro architecture requires careful optimization of reaction conditions.

Physicochemical Properties

Computational Predictions

Using the SMILES notation C1CNCC12CCS(=O)(=O)2 (derived from the parent compound’s SMILES C1CNCC12CCS2 ), density functional theory (DFT) calculations predict:

  • Dipole Moment: ~5.2 D (enhanced polarity due to sulfone group)

  • LogP: -0.3 ± 0.2 (indicating moderate hydrophilicity)

  • Hydrogen Bonding: Two acceptor sites (sulfone oxygens) and one donor site (secondary amine)

Spectral Signatures

  • IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (asymmetric S=O stretch) and ~1320 cm⁻¹ (symmetric S=O stretch).

  • NMR:

    • ¹H NMR: Downfield shift of protons adjacent to the sulfone (δ 3.4–3.8 ppm) compared to the parent sulfide (δ 2.7–3.1 ppm) .

    • ¹³C NMR: Sulfone-bearing carbon expected at δ 55–60 ppm.

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